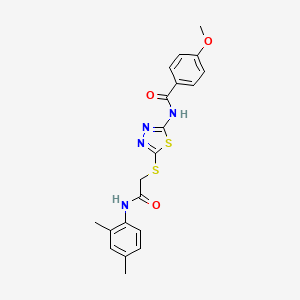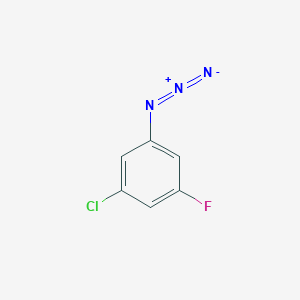
1-Azido-3-chloro-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3-chloro-5-fluorobenzene is an organic compound with the molecular formula C6H3ClFN3. It is a halogenated benzene derivative, characterized by the presence of azido, chloro, and fluoro substituents on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-3-chloro-5-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-fluoro-5-nitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is subsequently reduced to an amino group, followed by diazotization and azidation to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, DMF, elevated temperatures.
Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran (THF).
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives.
Reduction Reactions: 1-amino-3-chloro-5-fluorobenzene.
Cycloaddition Reactions: 1,2,3-triazole derivatives.
Aplicaciones Científicas De Investigación
1-Azido-3-chloro-5-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-azido-3-chloro-5-fluorobenzene is primarily based on its reactivity towards nucleophiles and its ability to undergo cycloaddition reactions. The azido group acts as a reactive site, facilitating the formation of covalent bonds with other molecules. This reactivity is exploited in various applications, such as the synthesis of triazole-containing compounds, which are known for their stability and biological activity .
Comparación Con Compuestos Similares
- 1-Azido-3-chlorobenzene
- 1-Azido-3-fluorobenzene
- 1-Azido-4-chloro-2-fluorobenzene
Comparison: 1-Azido-3-chloro-5-fluorobenzene is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which imparts distinct electronic and steric properties.
Propiedades
IUPAC Name |
1-azido-3-chloro-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUBVJSPBSKCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
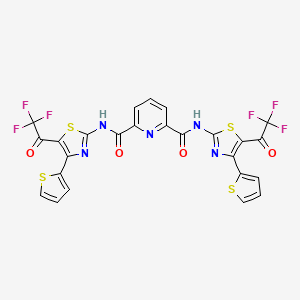
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2802655.png)
![2-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide](/img/structure/B2802657.png)
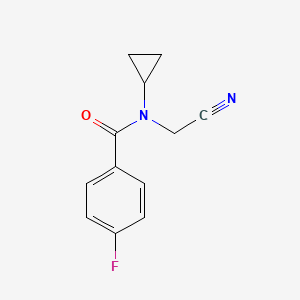
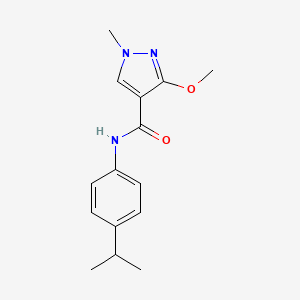
![2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2802662.png)
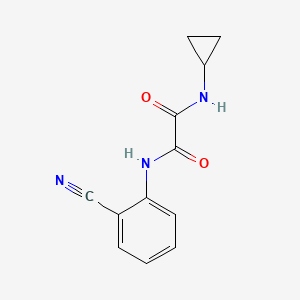
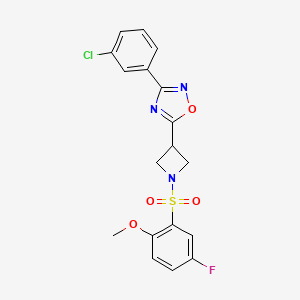
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2802667.png)
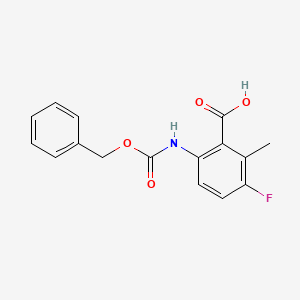
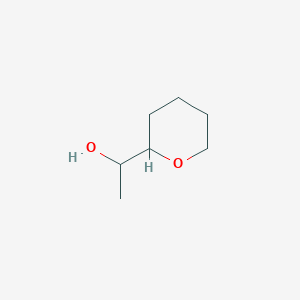
![4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2802674.png)

